4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile
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Overview
Description
4-(4-{1,4-Dioxa-8-azaspiro[45]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the spirocyclic intermediate: This involves the reaction of a piperidinone derivative with ethylene glycol under acidic conditions to form the 1,4-dioxa-8-azaspiro[4.5]decane ring system.
Coupling with quinoline derivative: The spirocyclic intermediate is then coupled with a quinoline derivative through a series of reactions involving nitrile formation and methoxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the nitrile group to an amine.
Substitution: The methoxy groups on the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction can produce amines.
Scientific Research Applications
4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Piperidone ethylene acetal: A related compound with a similar spirocyclic structure.
1,4-Dioxa-8-azaspiro[4.5]decane: Another compound with the same spirocyclic core but different functional groups.
Uniqueness
What sets 4-(4-{1,4-Dioxa-8-azaspiro[45]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile apart is its combination of the spirocyclic structure with the quinoline ring system, which imparts unique chemical and biological properties
Properties
IUPAC Name |
4-[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5/c1-31-21-13-19-20(14-22(21)32-2)27-16-18(15-26)23(19)28-7-3-17(4-8-28)24(30)29-9-5-25(6-10-29)33-11-12-34-25/h13-14,16-17H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEZLXRZQOQHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)N4CCC5(CC4)OCCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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